molecular formula C9H8N2O B13012791 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B13012791
M. Wt: 160.17 g/mol
InChI Key: JZUBRWQXMAXKLM-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 1367992-83-3) is a high-value chemical scaffold, or "7-azaindole," prized in medicinal chemistry for the design and synthesis of novel enzyme inhibitors. This compound serves as a versatile building block for the exploration of new therapeutic agents. Research indicates that the pyrrolo[2,3-b]pyridine core is a productive structure in developing potent and selective inhibitors for phosphodiesterase 4B (PDE4B), a key target in inflammatory and central nervous system diseases . Furthermore, this core structure has been utilized in the discovery of potent and highly selective Janus kinase 1 (JAK1) inhibitors through structural optimization, demonstrating its significant potential in targeting autoimmune diseases and fibrotic conditions . With a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol, it is offered as a solid for research purposes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-2-8-3-7(5-12)4-10-9(8)11-6/h2-5H,1H3,(H,10,11)

InChI Key

JZUBRWQXMAXKLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving different reagents and conditions. Here are some notable synthesis routes:

Synthesis Method Reagents Conditions Yield
Method 1NaOH, NaCNBH3, dimethylamine hydrochlorideMethanol, 12h33%
Method 2Pyridinium chlorochromateDichloromethane, RT87%
Method 3Sodium borohydrideMethanol, 1h76%

These methods illustrate the versatility in synthesizing 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde under varied conditions.

Fibroblast Growth Factor Receptor Inhibition

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs). For instance, a series of derivatives were tested against FGFR1, FGFR2, and FGFR3, with one compound showing IC50 values of 7 nM for FGFR1. This indicates a strong potential for these compounds in cancer treatment due to their ability to inhibit tumor growth by targeting the FGFR signaling pathway .

Gastric Acid Secretion Inhibition

Another application of pyrrolo[2,3-b]pyridine derivatives is their role as potent inhibitors of gastric acid secretion. Compounds derived from this scaffold have been shown to surpass the inhibitory effects of established drugs like lansoprazole in experimental models. The structure-activity relationship (SAR) studies indicated that specific substitutions at the 1 or 2 positions could enhance their efficacy as gastric acid secretion inhibitors .

Case Study 1: Cancer Therapy

In a study focused on breast cancer cell lines (4T1), compound 4h demonstrated significant inhibition of cell proliferation and induced apoptosis. This compound not only inhibited migration and invasion but also showed favorable pharmacokinetic properties due to its low molecular weight. Such findings suggest that derivatives of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde could serve as promising lead compounds for further development in cancer therapies .

Case Study 2: Drug Development

A comprehensive docking study revealed that specific modifications on the pyrrolo[2,3-b]pyridine ring could improve binding affinity to target receptors. By exploring various substituents at the 5-position of the ring structure, researchers identified compounds with enhanced biological activity against FGFRs. These insights are crucial for designing new drugs with better efficacy and reduced side effects .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

Key analogues of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde include derivatives with:

  • Different substituent positions (e.g., 3-carbaldehyde vs. 5-carbaldehyde).
  • Halogen substituents (Br, Cl) at the 5-position.
  • N1-alkylation (e.g., tosyl or benzyl groups).
  • Electron-donating/withdrawing groups (e.g., methoxy, cyclohexyl).
Table 1: Structural and Reactivity Comparison of Selected Analogues
Compound Name Substituents Molecular Weight Key Reactivity/Applications References
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 2-CH₃, 5-CHO 175.17 Cross-coupling, nucleophilic addition
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 5-Br, 3-CHO 239.03 Suzuki coupling, tosylation
5-Chloro-1H-pyrrolo[2,3-b]pyridine 5-Cl 156.58 Nucleophilic substitution, N1-alkylation
5-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine 5-Cyclohexyl 212.29 Kumada cross-coupling (Fe-catalyzed)
1-Tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde 1-Ts, 3-CHO 344.35 Palladium-catalyzed arylations
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde 6-CHO 146.15 Isomeric aldehyde position; distinct reactivity

Biological Activity

2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure comprising a pyrrole and a pyridine ring. This compound has been investigated primarily for its biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancer types.

  • Molecular Formula : C9H8N2O
  • Molecular Weight : 160.17 g/mol
  • Structure : The compound features an aldehyde functional group at the 5-position of the pyrrolo ring, enhancing its reactivity and biological potential.

Inhibition of FGFRs

Recent studies have highlighted the compound's role as a potent inhibitor of FGFR signaling pathways. FGFRs are critical in regulating cell proliferation and differentiation, and their dysregulation is associated with several cancers.

  • IC50 Values :
    • The compound exhibits IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3, indicating strong inhibitory activity. For instance, derivatives of this compound have shown IC50 values as low as 1900 nM against FGFR1 .

Structure-Activity Relationship (SAR)

The biological activity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde can be significantly influenced by structural modifications.

Compound FGFR Inhibition (IC50) Remarks
2-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde1900 nMPotent against FGFR1
Derivative 4h7 nMExhibits pan-FGFR inhibitory activity

The introduction of specific substituents at the 5-position has been shown to enhance binding affinity and inhibitory potency. For example, modifications that allow for hydrogen bonding with key residues in the FGFR active site have led to significant increases in activity .

The mechanism through which 2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde exerts its effects involves competitive inhibition of FGFRs. Binding studies have demonstrated that this compound can effectively compete with natural ligands for receptor binding sites, thereby blocking downstream signaling pathways that promote tumor growth and survival.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

  • Anti-Cancer Activity : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 and MCF-7) have shown that derivatives of this compound significantly inhibit cell proliferation and induce apoptosis.
    • Example Study : A study reported that a derivative with enhanced hydrophobicity exhibited nearly 300-fold greater potency against FGFR1 compared to the parent compound .
  • In Vivo Efficacy : Animal models treated with specific derivatives showed reduced tumor growth rates compared to controls, supporting the potential for clinical applications in cancer therapy.

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